molecular formula C17H22N2O2S B5701539 N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide

N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide

Cat. No. B5701539
M. Wt: 318.4 g/mol
InChI Key: LBPRJFNYGWRQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide acts as a chloride channel blocker, inhibiting the activity of these channels by binding to specific sites on the channel protein. This inhibition leads to a decrease in chloride ion influx, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide has been found to have a variety of biochemical and physiological effects, including the regulation of cell volume, the modulation of neurotransmitter release, and the regulation of muscle contraction. It has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide in lab experiments is its specificity for chloride channels, allowing for the selective inhibition of these channels without affecting other ion channels or transporters. However, one limitation of using N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are many potential future directions for N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide research, including the development of more specific and potent chloride channel blockers, the identification of new physiological roles for chloride channels, and the exploration of N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide.

Synthesis Methods

N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide can be synthesized using a variety of methods, including the reaction of 2-naphthalenesulfonyl chloride with 3-aminopropylpyrrolidine in the presence of a base. The resulting compound can be purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy.

Scientific Research Applications

N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful for studying ion channels, transporters, and receptors. N-[3-(1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide has been used to block the activity of chloride channels, leading to the identification of their role in various physiological processes such as cell volume regulation, neurotransmitter release, and muscle contraction.

properties

IUPAC Name

N-(3-pyrrolidin-1-ylpropyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-22(21,18-10-5-13-19-11-3-4-12-19)17-9-8-15-6-1-2-7-16(15)14-17/h1-2,6-9,14,18H,3-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPRJFNYGWRQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.